Ethyl 5-(3-chlorothiophen-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate
Description
Ethyl 5-(3-chlorothiophen-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a 3-chlorothiophene moiety, a piperazine ring bearing a 4-methoxyphenyl group, and an ethyl carboxylate ester at position 2. The compound’s design combines lipophilic (chlorothiophene, methoxyphenyl) and polar (carboxylate ester) elements, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
ethyl 5-(3-chlorothiophen-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-3-29-22(27)17-14-19(20-18(23)8-13-30-20)24-21(17)26-11-9-25(10-12-26)15-4-6-16(28-2)7-5-15/h4-8,13-14,24H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAZUCNXVKRQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=C(C=CS2)Cl)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3-chlorothiophen-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in the context of cannabinoid receptor-mediated diseases. This article reviews its biological activity based on available research findings, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrrole ring : A five-membered heterocyclic compound containing nitrogen.
- Piperazine moiety : A six-membered ring containing two nitrogen atoms.
- Chlorothiophenyl group : A substituted thiophene that enhances biological activity.
- Methoxyphenyl substituent : Contributes to the lipophilicity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the pyrrole core through cyclization reactions.
- Introduction of the piperazine group via nucleophilic substitution reactions.
- Functionalization with chlorothiophenyl and methoxyphenyl groups to enhance activity.
Research indicates that this compound may interact with various receptors in the central nervous system, particularly cannabinoid receptors (CB1 and CB2). The presence of piperazine is significant as it often contributes to the modulation of neurotransmitter systems, potentially influencing conditions such as anxiety and depression.
Pharmacological Studies
Several studies have investigated the pharmacological profile of this compound:
- Cannabinoid Receptor Modulation :
- Antidepressant Activity :
- Neuroprotective Effects :
Clinical Applications
- Cannabinoid-mediated Disorders :
- Neurodegenerative Diseases :
Data Summary
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of pyrrole, including those similar to Ethyl 5-(3-chlorothiophen-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate, exhibit antidepressant properties. The piperazine moiety is known for its role in various psychoactive compounds, suggesting that this compound may influence serotonin pathways, potentially serving as a treatment for depression and anxiety disorders.
Antimicrobial Properties
Studies have shown that related pyrrole compounds demonstrate significant antimicrobial activity. For instance, derivatives such as 5-chloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide have been identified as effective against bacterial strains like Staphylococcus aureus and fungi such as Candida albicans . This suggests that this compound may also possess similar antimicrobial properties.
Synthesis of Novel Compounds
This compound can serve as an intermediate in the synthesis of other bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy or reduced side effects.
Drug Design
The compound's unique structural features make it a valuable candidate in drug design, particularly in creating targeted therapies for neuropsychiatric disorders or infections resistant to conventional treatments. The incorporation of piperazine and pyrrole rings is a common strategy in developing drugs with specific biological activities.
Case Study 1: Antidepressant Development
A study conducted on various pyrrole derivatives highlighted the potential of compounds similar to this compound in treating depression. The research focused on their effects on serotonin receptors, showing promising results in preclinical models .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of related pyrrole compounds against resistant bacterial strains. The findings indicated that certain modifications could enhance their potency, with some derivatives showing minimum inhibitory concentrations comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Compound A : 5-(3-Chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile (CAS 477866-59-4)
- Key Differences :
- Piperazine substituent : 4-Fluorophenyl vs. 4-methoxyphenyl.
- Pyrrole position 3 : Carbonitrile vs. ethyl carboxylate.
- Implications :
- The electron-withdrawing fluorine in Compound A reduces piperazine basicity compared to the electron-donating methoxy group in the target compound. This alters receptor binding affinity and solubility.
- The carbonitrile group (Compound A) may enhance metabolic stability but reduce solubility relative to the ethyl carboxylate ester.
Compound B : Ethyl 2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-methylphenyl)-1H-pyrrole-3-carboxylate
- Key Differences :
- Piperazine substituent : 2-Hydroxyethyl vs. 4-methoxyphenyl.
- Pyrrole position 5 : 4-Methylphenyl vs. 3-chlorothiophen-2-yl.
Functional Group Variations on the Pyrrole Core
Compound C : Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate (CAS 904262-97-1)
- Key Differences :
- Core structure : Indole vs. pyrrole.
- Substituent : Indole-2-carbonyl vs. chlorothiophene.
- The carbonyl group may engage in stronger hydrogen bonding compared to the thiophene’s sulfur atom.
Substituent Effects on Physicochemical Properties
*Predicted using fragment-based methods (e.g., XLogP3).
Q & A
Q. Q1: What synthetic strategies are recommended for preparing this pyrrole-piperazine hybrid compound?
A1: The compound’s core structure involves a pyrrole ring substituted with a piperazine and thiophene moiety. Key steps include:
- Cyclization reactions (e.g., Paal-Knorr pyrrole synthesis) for the pyrrole core, as seen in analogous ethyl pyrrole carboxylate derivatives .
- Nucleophilic substitution at the piperazine nitrogen using 4-methoxyphenyl groups, requiring anhydrous conditions and catalysts like KCO in DMF .
- Suzuki-Miyaura coupling for introducing the 3-chlorothiophen-2-yl group, optimized with Pd(PPh) and NaCO in aqueous THF .
Characterization should include H/C NMR to confirm regiochemistry and LC-MS for purity (>95%) .
Q. Q2: How can crystallographic data resolve ambiguities in molecular conformation?
A2: Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and CCP4 (for data processing) is critical. For example:
- Disorder in substituents (e.g., piperazine orientation) can be modeled with PART commands in SHELXL, with occupancy refinement .
- Hydrogen bonding networks (e.g., between pyrrole NH and ester carbonyl) validate intramolecular stabilization, as shown in analogous piperazine derivatives (R-factor < 0.05) .
Advanced Structural and Mechanistic Analysis
Q. Q3: How do substituents (e.g., 3-chlorothiophene vs. 4-chlorophenyl) influence electronic properties and reactivity?
A3: Computational and experimental methods are combined:
- DFT calculations (B3LYP/6-31G**) predict electron-withdrawing effects of the 3-chlorothiophene group, reducing pyrrole ring electron density (HOMO-LUMO gap ~4.2 eV) .
- Cyclic voltammetry reveals oxidation potentials at ~1.2 V (vs. Ag/AgCl), correlating with thiophene’s electron-deficient nature. Compare with 4-chlorophenyl analogs (oxidation ~0.9 V) .
- Substituent effects on reactivity are validated via Hammett plots using para-substituted aryl derivatives .
Q. Q4: What methodologies address contradictions in biological activity data for similar compounds?
A4: Key steps include:
- Dose-response assays to rule out non-specific binding (e.g., test at 0.1–100 μM with positive/negative controls) .
- Molecular docking (AutoDock Vina) to compare binding poses in target proteins (e.g., serotonin receptors) and identify steric clashes caused by the 4-methoxyphenyl group .
- Metabolic stability studies (e.g., liver microsomes) to assess if rapid degradation skews IC values .
Crystallographic and Spectroscopic Challenges
Q. Q5: How can polymorphism or solvate formation be detected during crystallization?
A5: Use:
- Thermogravimetric analysis (TGA) to identify solvent loss (e.g., ethyl acetate solvates show ~10% weight loss at 80–120°C) .
- Powder XRD to distinguish polymorphs; compare experimental patterns with simulated data from Mercury .
- DSC to detect melting point variations (>5°C differences indicate polymorphism) .
Q. Q6: What advanced NMR techniques resolve overlapping signals in crowded spectra?
A6:
- 2D NMR (COSY, HSQC, HMBC):
- Variable-temperature NMR (e.g., 25°C to −40°C) to slow conformational exchange in piperazine rings .
Data Interpretation and Reproducibility
Q. Q7: How should researchers handle discrepancies in crystallographic R-factors across studies?
A7:
- Cross-validate with independent datasets: Reprocess raw data (e.g., .hkl files) using CCP4 or SHELXL to check for refinement artifacts .
- Check for twinning: Use PLATON’s TWINABS ; a BASF parameter >0.3 indicates twinning requiring detwinning .
- Compare with analogous structures (CSD entries) to benchmark bond lengths/angles (e.g., C–N piperazine bonds: 1.45–1.50 Å) .
Q. Q9: How to optimize reaction yields for scale-up synthesis?
A9:
- Design of Experiments (DoE): Vary temperature (50–120°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF) in a factorial design .
- Inline FTIR monitors reaction progress (e.g., disappearance of starting material carbonyl peaks at ~1700 cm) .
- Purification: Use preparative HPLC (C18 column, acetonitrile/water gradient) for >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
